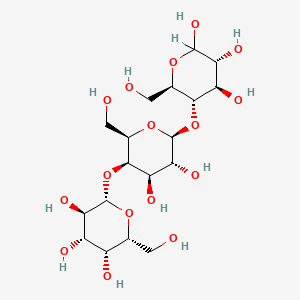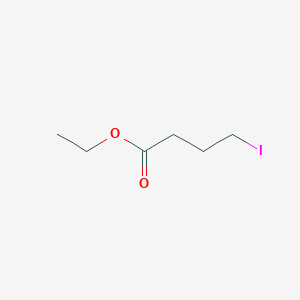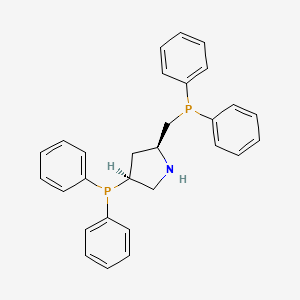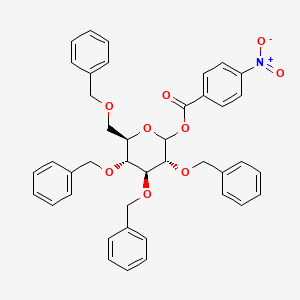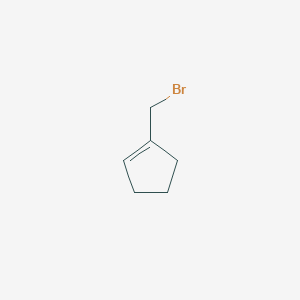
1-(Bromomethyl)cyclopentene
Übersicht
Beschreibung
1-(Bromomethyl)cyclopentene (1-BCP) is an organic compound with a molecular formula of C5H7Br. It is a colorless liquid with a sweet, musty odor. 1-BCP is used as a solvent and intermediate in the production of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a building block in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Radical Cyclization Reactions : 1-(Bromomethyl)cyclopentene is involved in radical cyclization reactions. For example, tosyl bromide can be added to vinylallenes to afford 1-tosyl cyclopentenes bearing a 4-bromomethyl substituent. This process sometimes leads to dehydrobromination (F. E. Gueddari, J. Grimaldi, J. Hatem, 1995).
Chemical Synthesis of Cyclopentene Derivatives : The compound is key in the synthesis of various cyclopentene derivatives. For instance, radical cyclization of (bromomethyl)-dimethylsilyl propargyl ether derivatives can yield trisubstituted olefins, cyclopentene derivatives, and diquinane systems (M. Journet, M. Malacria, 1992).
Halogenation Studies : Studies on the bromination of methylene groups exocyclic to cyclohexyl systems have shown the formation of isomers, including those with axial 1-bromo equatorial 1-bromomethyl compounds. Such studies are crucial for understanding the free energy differences and conformational behaviors of these isomers (Douglas J. Brecknell et al., 1997).
Organic Synthesis : It is used in the regio- and chemoselective bromination of 2,3-diarylcyclopent-2-en-1-ones, aiding in the synthesis of bromo-substituted 2-cyclopenten-1-ones, important synthons in organic synthesis (V. Shirinian et al., 2012).
Electrochemical Studies : Research involving the electrochemical reduction of dihalopentanes, including 1,5-dibromopentane, shows the potential formation of cyclopentane via intramolecular cyclization. This type of study highlights the compound's utility in exploring reaction mechanisms and product formation in electrochemistry (Wayne A. Pritts, D. Peters, 1994).
Stereoselectivity in Chemical Reactions : The compound is useful in studying the stereochemistry of free radical additions of alkyl halides to alkenes, which is important in understanding reaction mechanisms and improving reaction conditions for desired stereoselective outcomes (P. Boldt et al., 1970).
Antitumor Applications : A derivative of this compound, specifically 6(R)-bromo-3(S)-(bromomethyl)-7- methyl-2,3,7-trichloro-1-octene, isolated from the red alga Portieria hornemannii, has shown differential cytotoxicity against human tumor cell lines, indicating potential applications in antitumor therapies (R. Fuller et al., 1992).
Safety and Hazards
Safety data sheets suggest that 1-(Bromomethyl)cyclopentene should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Eigenschaften
IUPAC Name |
1-(bromomethyl)cyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c7-5-6-3-1-2-4-6/h3H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTOTGQBAVKSOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454183 | |
| Record name | 1-(bromomethyl)cyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69543-15-3 | |
| Record name | 1-(bromomethyl)cyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)cyclopent-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine](/img/structure/B1337449.png)





